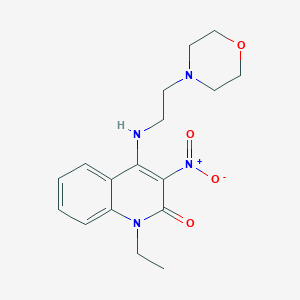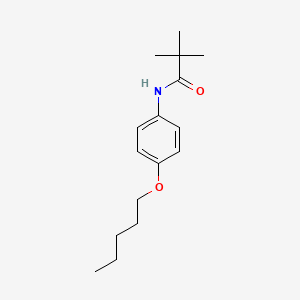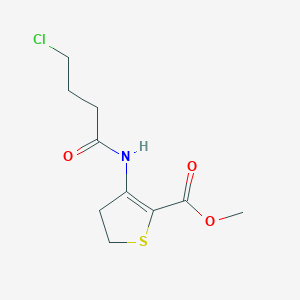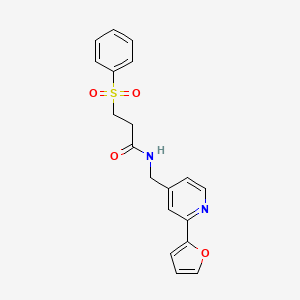
1-Ethyl-4-((2-Morpholinoethyl)amino)-3-Nitrochinolin-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
The exact mass of the compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Doxapram, das Hydrochloridsalz dieser Verbindung, wurde auf seine stimulierenden Wirkungen auf das ZNS untersucht. Frühere Studien berichteten, dass es die Aktivität des Zentralnervensystems bei Mäusen, Ratten, Kaninchen und Hunden erhöht . Allerdings sind periphere pharmakologische Wirkungen ebenso wichtig zu berücksichtigen.
Neuropharmakologie und Wirkungen auf das Zentralnervensystem (ZNS)
Zusammenfassend lässt sich sagen, dass die vielfältigen pharmakologischen Wirkungen von Doxapram über das ZNS hinausreichen und periphere glatte Muskeln, Uteruskontraktionen und sogar die Speichelsekretion beeinflussen. Forscher untersuchen weiterhin seine potenziellen Anwendungen in verschiedenen physiologischen Kontexten . Wenn Sie weitere Details benötigen oder weitere Fragen haben, können Sie sich gerne melden! 😊
Wirkmechanismus
Target of Action
The primary target of the compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways controlled by the RET protein, leading to changes in cell growth and differentiation .
Biochemical Pathways
The compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the downstream effects of this pathway, which include cell growth and differentiation .
Pharmacokinetics
It is known that the compound is soluble in dmso, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
The inhibition of the RET protein by 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one leads to changes in cell growth and differentiation . This can have various molecular and cellular effects, depending on the specific context in which the RET protein is active.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one. For example, the compound’s solubility in water and DMSO suggests that its action may be influenced by the solvent environment . Additionally, the compound’s stability may be affected by storage conditions .
Eigenschaften
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXNIAFWXZURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)


![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)





![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)

![1-[(4-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2388378.png)
